
N-(tert-butyl)-N-((2-hydroxyquinolin-3-yl)methyl)-3-methoxybenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(tert-butyl)-N-((2-hydroxyquinolin-3-yl)methyl)-3-methoxybenzamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. It is a synthetic compound that has been synthesized by several methods and has been studied for its mechanism of action, biochemical and physiological effects, and future directions.
Mechanism of Action
The mechanism of action of N-(tert-butyl)-N-((2-hydroxyquinolin-3-yl)methyl)-3-methoxybenzamide is not fully understood. However, it has been suggested that the compound may exert its anti-inflammatory and antioxidant effects by inhibiting the activity of certain enzymes and signaling pathways involved in the inflammatory response.
Biochemical and Physiological Effects:
This compound has been shown to exhibit several biochemical and physiological effects. It has been shown to inhibit the production of pro-inflammatory cytokines and chemokines, reduce oxidative stress, and protect against DNA damage. Additionally, it has been shown to improve glucose metabolism and insulin sensitivity in animal models of diabetes.
Advantages and Limitations for Lab Experiments
One of the main advantages of N-(tert-butyl)-N-((2-hydroxyquinolin-3-yl)methyl)-3-methoxybenzamide is its potent anti-inflammatory and antioxidant properties, which make it a promising candidate for the treatment of various inflammatory diseases. However, one of the main limitations of the compound is its relatively low solubility in water, which may limit its bioavailability and efficacy.
Future Directions
There are several future directions for the study of N-(tert-butyl)-N-((2-hydroxyquinolin-3-yl)methyl)-3-methoxybenzamide. One potential direction is to investigate its potential as a therapeutic agent for the treatment of various inflammatory diseases such as arthritis and cancer. Additionally, further studies are needed to elucidate the compound's mechanism of action and to optimize its pharmacokinetic properties. Finally, the compound's potential as a tool for studying the role of inflammation and oxidative stress in disease pathogenesis should also be explored.
In conclusion, this compound is a synthetic compound that has gained significant attention in scientific research due to its potential applications in various fields. While further studies are needed to fully understand its mechanism of action and optimize its pharmacokinetic properties, the compound's potent anti-inflammatory and antioxidant properties make it a promising candidate for the treatment of various inflammatory diseases.
Synthesis Methods
The synthesis of N-(tert-butyl)-N-((2-hydroxyquinolin-3-yl)methyl)-3-methoxybenzamide has been achieved by several methods. One of the most common methods involves the reaction of 3-methoxybenzoic acid with 2-hydroxy-3-iodoquinoline in the presence of a palladium catalyst. The resulting intermediate is then treated with tert-butylamine and formaldehyde to yield the final product.
Scientific Research Applications
N-(tert-butyl)-N-((2-hydroxyquinolin-3-yl)methyl)-3-methoxybenzamide has been studied for its potential applications in various fields of scientific research. It has been shown to exhibit potent anti-inflammatory and antioxidant properties, which make it a promising candidate for the treatment of various inflammatory diseases such as arthritis and cancer.
properties
IUPAC Name |
N-tert-butyl-3-methoxy-N-[(2-oxo-1H-quinolin-3-yl)methyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N2O3/c1-22(2,3)24(21(26)16-9-7-10-18(13-16)27-4)14-17-12-15-8-5-6-11-19(15)23-20(17)25/h5-13H,14H2,1-4H3,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BJTGPOPXWKYPHK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)N(CC1=CC2=CC=CC=C2NC1=O)C(=O)C3=CC(=CC=C3)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

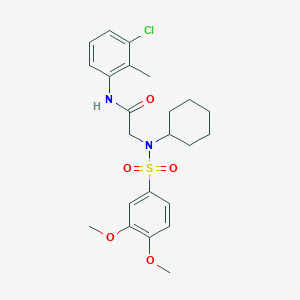
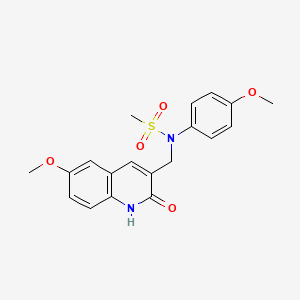
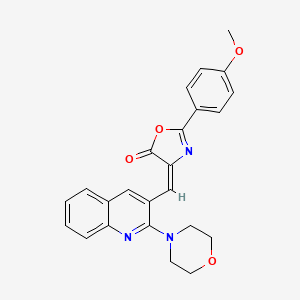
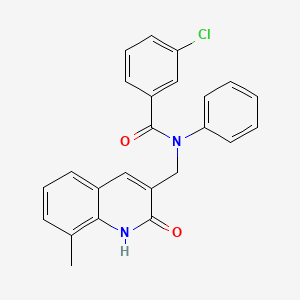
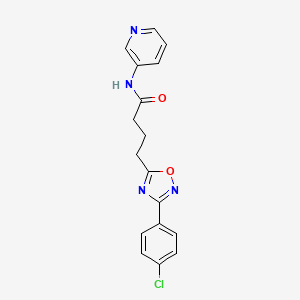
![1-[1-(5-chloro-2-ethoxybenzenesulfonyl)piperidine-3-carbonyl]-4-methylpiperazine](/img/structure/B7717258.png)

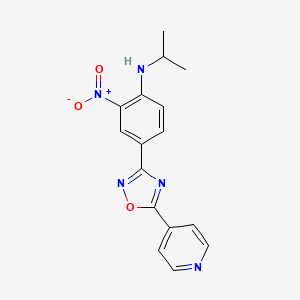
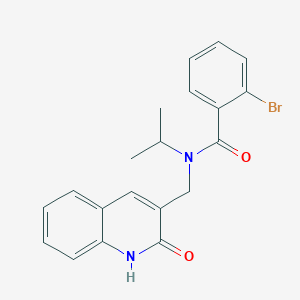
![8-bromo-N-(2-ethoxyphenyl)-6-oxo-2,6-dihydro-1H-pyrrolo[3,2,1-ij]quinoline-5-carboxamide](/img/structure/B7717295.png)

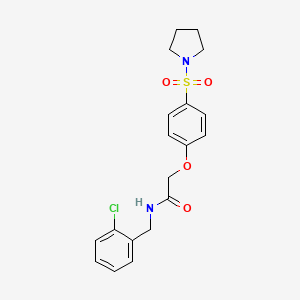

![N-(2H-1,3-benzodioxol-5-yl)-2-{4-[(butan-2-yl)sulfamoyl]phenoxy}acetamide](/img/structure/B7717328.png)